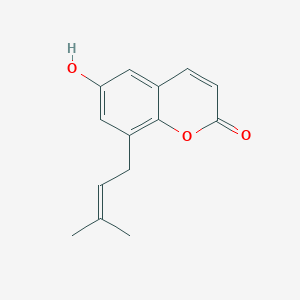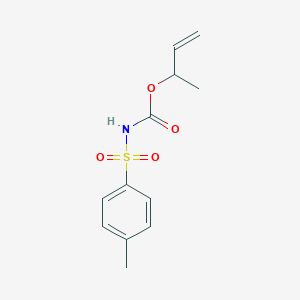
Methyl (iminomethyl)(methylsulfanyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (iminomethyl)(methylsulfanyl)carbamate is an organic compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical synthesis. This compound is characterized by its unique structure, which includes an iminomethyl group and a methylsulfanyl group attached to the carbamate moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl (iminomethyl)(methylsulfanyl)carbamate can be achieved through several methods. One common approach involves the reaction of methyl isocyanate with methylthioformamide under controlled conditions. The reaction typically requires a catalyst, such as a metal complex, to facilitate the formation of the carbamate linkage .
Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates without the need for an inert atmosphere . This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process typically includes the continuous addition of reactants, precise temperature control, and the use of catalysts to ensure high efficiency and yield. The final product is purified through filtration and crystallization techniques to achieve the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (iminomethyl)(methylsulfanyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbamate group to an amine or alcohol.
Substitution: The iminomethyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted carbamates. These products have diverse applications in chemical synthesis and industrial processes .
Wissenschaftliche Forschungsanwendungen
Methyl (iminomethyl)(methylsulfanyl)carbamate has several scientific research applications:
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of methyl (iminomethyl)(methylsulfanyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit enzymes by forming a covalent bond with the active site, thereby blocking the enzyme’s activity. This mechanism is similar to that of other carbamate-based inhibitors, which are known to target enzymes such as acetylcholinesterase .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl carbamate: A simpler carbamate with similar chemical properties but lacking the iminomethyl and methylsulfanyl groups.
Ethyl carbamate: Another carbamate with a different alkyl group, used in various industrial applications.
Phenyl carbamate: Contains a phenyl group, offering different reactivity and applications.
Uniqueness
Methyl (iminomethyl)(methylsulfanyl)carbamate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the iminomethyl and methylsulfanyl groups allows for unique interactions with molecular targets, making it a valuable compound in research and industrial applications .
Eigenschaften
CAS-Nummer |
92463-44-0 |
|---|---|
Molekularformel |
C4H8N2O2S |
Molekulargewicht |
148.19 g/mol |
IUPAC-Name |
methyl N-methanimidoyl-N-methylsulfanylcarbamate |
InChI |
InChI=1S/C4H8N2O2S/c1-8-4(7)6(3-5)9-2/h3,5H,1-2H3 |
InChI-Schlüssel |
KBEBZBNFTDZFEW-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)N(C=N)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[4,4-Bis(4-fluorophenyl)butyl]-2-methoxybenzamide](/img/structure/B14355774.png)
![1-[6-(2,2-Dimethylpropylidene)-2-methylcyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14355780.png)

![3-[4-(4-Methylphenyl)piperazin-1-yl]propane-1,2-diol](/img/structure/B14355802.png)






